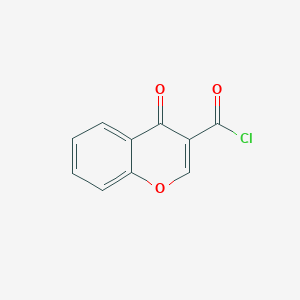

Chromone-3-carbonyl chloride

CAS No.:

Cat. No.: VC14061298

Molecular Formula: C10H5ClO3

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClO3 |

|---|---|

| Molecular Weight | 208.60 g/mol |

| IUPAC Name | 4-oxochromene-3-carbonyl chloride |

| Standard InChI | InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H |

| Standard InChI Key | DUTDBPYCLDQAIG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Chromone-3-carbonyl chloride (CHClO) is a yellow crystalline solid with a molecular weight of 208.60 g/mol. Its structure combines the chromone core—a benzopyran-4-one system—with a reactive acyl chloride group at position 3 (Figure 1). Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 165–167 °C | |

| Density | 1.493 g/cm | |

| Solubility | Chloroform, DMSO, Methanol | |

| InChIKey | PCIITXGDSHXTSN-UHFFFAOYSA-N |

The compound’s reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. Its IR spectrum shows characteristic peaks at 1643 cm (C=O stretch) and 745 cm (C–Cl stretch) .

Synthesis Methodologies

Vilsmeier-Haack Formylation and Oxidation

Chromone-3-carbonyl chloride is synthesized via a multi-step process starting from 2-hydroxyacetophenones. The first step involves Vilsmeier-Haack formylation using phosphoryl chloride (POCl) and dimethylformamide (DMF) to yield chromone-3-carbaldehydes . Subsequent Pinnick oxidation with sodium chlorite (NaClO) and sulfamic acid converts the aldehyde to chromone-3-carboxylic acid . Treatment with thionyl chloride (SOCl) then generates the acyl chloride derivative (Scheme 1) .

Scheme 1: Synthesis of Chromone-3-Carbonyl Chloride

Yields for the final chlorination step typically range from 50% to 64% .

Applications in Organic Synthesis

Preparation of Chromone-3-Carboxamides

Chromone-3-carbonyl chloride reacts readily with primary and secondary amines to form carboxamides. For example, treatment with dimethylamine in dichloromethane (DCM) and triethylamine (EtN) yields N,N-dimethylchromone-3-carboxamide (5d) with 50.5% efficiency . These derivatives exhibit notable anti-inflammatory activity, with IC values as low as 4.3 µg/mL against Trypanosoma brucei .

Synthesis of Dimeric Chromones

Reaction with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones produces 3,3′-carbonyl-bis(chromones), dimeric structures bridged by a carbonyl group (Scheme 2) . These compounds inhibit mammalian alkaline phosphatases, showing potential for treating bone disorders .

Scheme 2: Formation of 3,3′-Carbonyl-Bis(chromones)

.

Biological Activities

Anti-Inflammatory and Antitrypanosomal Effects

Chromone-3-carboxamide derivatives synthesized from the acyl chloride demonstrate significant bioactivity:

Comparative Analysis with Related Chromones

| Compound | Functional Group | Reactivity | Biological Activity |

|---|---|---|---|

| Chromone-3-carboxylic acid | –COOH | Low | Antioxidant |

| Chromone-3-carboxamide | –CONR | Moderate | Anti-inflammatory |

| 3-Hydroxychromone | –OH | High (chelating) | Antiviral |

Chromone-3-carbonyl chloride’s high reactivity makes it superior for synthesizing diversely functionalized derivatives compared to its carboxylic acid or carboxamide counterparts .

Recent Advances and Future Directions

Recent studies explore microwave-assisted Heck coupling reactions to introduce vinyl groups at the 3-position, enhancing bioactivity . Additionally, computational modeling predicts strong interactions between chromone-3-carbonyl chloride derivatives and tyrosine kinase receptors, suggesting opportunities for targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume